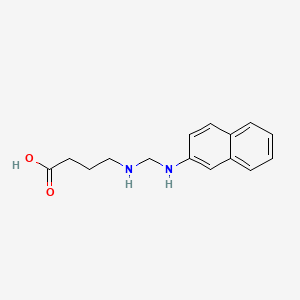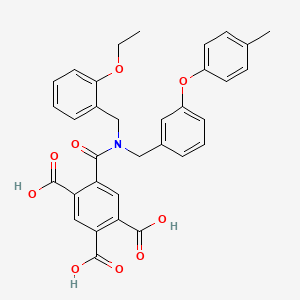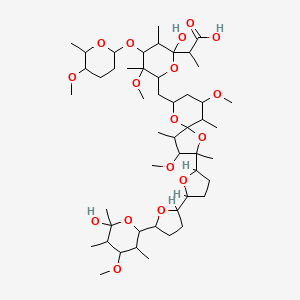
Alkofanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkofanone is a chemical compound with the molecular formula C21H19NO3S and a molecular weight of 365.45 g/mol . It is a member of the dihydrochalcones family and is known for its antidiarrheal properties . The compound has a unique structure that includes a sulfonyl group, which contributes to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkofanone can be synthesized through the reaction of benzal-acetophenone with p-aminobenzene-sulfinic acid . The reaction is typically carried out by refluxing the reactants in 85% ethyl alcohol for about 5 hours. Fine crystals of this compound begin to appear during the reaction, which are then filtered, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key steps involve maintaining the reaction conditions and ensuring the purity of the final product through proper filtration and washing techniques .
Chemical Reactions Analysis
Types of Reactions
Alkofanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alkofanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonyl group chemistry.
Medicine: Explored for its therapeutic potential in treating diarrhea and other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of alkofanone involves its interaction with specific molecular targets in the body. The sulfonyl group in this compound is believed to play a crucial role in its biological activity by interacting with enzymes and receptors involved in gastrointestinal function . The exact molecular pathways are still under investigation, but it is known that this compound can modulate the activity of certain proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Clafanone
- Alfone
Uniqueness
Alkofanone is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like clafanone and alfone, this compound has shown a higher efficacy in certain biological assays, making it a compound of interest for further research .
Properties
CAS No. |
7527-94-8 |
|---|---|
Molecular Formula |
C21H19NO3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)sulfonyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H19NO3S/c22-18-11-13-19(14-12-18)26(24,25)21(17-9-5-2-6-10-17)15-20(23)16-7-3-1-4-8-16/h1-14,21H,15,22H2 |
InChI Key |
VWEMSUCCUQSLME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alkofanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)




